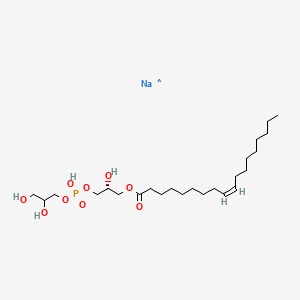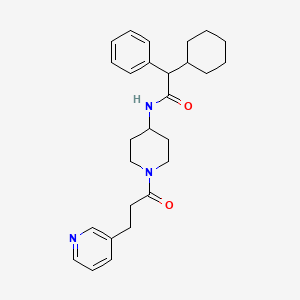
C3A-Rezeptor-Agonist
Übersicht
Beschreibung
The C3a receptor agonist is a compound that specifically binds to and activates the C3a receptor, a G protein-coupled receptor involved in the complement system. The complement system is a crucial part of the innate immune response, playing a significant role in combating microbial infections and modulating inflammation . The C3a receptor, when activated by its agonist, can stimulate various immune responses, including chemotaxis, granule enzyme release, and superoxide anion production .
Wissenschaftliche Forschungsanwendungen
C3a-Rezeptor-Agonisten haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Immunologie: Sie werden verwendet, um die Rolle des Komplementsystems bei Immunantworten und Entzündungen zu untersuchen.
Neurowissenschaften: Die Forschung hat gezeigt, dass die C3a-Rezeptor-Signalgebung die Ergebnisse nach ischämischem Schlaganfall beeinflussen kann, wodurch diese Agonisten wertvoll in der Schlaganfallforschung werden.
Arzneimittelentwicklung: C3a-Rezeptor-Agonisten dienen als Leitverbindungen für die Entwicklung neuer Medikamente, die auf das Komplementsystem abzielen.
5. Wirkmechanismus
Der C3a-Rezeptor-Agonist übt seine Wirkung aus, indem er an den C3a-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung durchläuft der Rezeptor eine Konformationsänderung, die intrazelluläre Signalwege aktiviert. Diese Aktivierung führt zu verschiedenen Immunantworten, darunter Chemotaxis, Granulozytenenzymfreisetzung und Superoxidanionproduktion . Die primären molekularen Ziele sind die mit dem Rezeptor assoziierten G-Proteine, die nachgeschaltete Signalereignisse vermitteln .
Ähnliche Verbindungen:
C5a-Rezeptor-Agonisten: Diese Agonisten binden an den C5a-Rezeptor, einen weiteren G-Protein-gekoppelten Rezeptor im Komplementsystem.
Einzigartigkeit: Der this compound ist einzigartig in seiner Fähigkeit, den C3a-Rezeptor selektiv zu aktivieren, was zu spezifischen Immunantworten führt. Diese Selektivität macht ihn zu einem wertvollen Werkzeug in der Forschung und bei therapeutischen Anwendungen, da er eine gezielte Modulation des Komplementsystems ermöglicht, ohne andere Signalwege zu beeinflussen .
Wirkmechanismus
Target of Action
The primary target of the C3A Receptor Agonist is the C3a receptor (C3aR) . C3aR is a G-protein-coupled receptor that is part of the immune system’s complement pathway . It is expressed by many cell types, including neurons, glia, and various cells in the immune system .
Mode of Action
The C3A Receptor Agonist binds to the C3aR, activating it . This activation can have various effects depending on the cell type and disease context . For example, when a C3A receptor is activated, neutrophils are immobilized .
Biochemical Pathways
The activation of the C3aR is part of the complement cascade, a key component of the immune system . This cascade can be activated through multiple initiating pathways, all leading to the cleavage of the central complement components C3 and C5 to generate the small bioactive fragments C3a and C5a . The C3a fragment then binds and activates the C3aR .
Pharmacokinetics
For instance, the peptide ligand WWGKKYRASKLGL, also called “super agonist,” is the most effective C3aR agonist, being 15-fold more potent than C3a .
Result of Action
The activation of the C3aR by the C3A Receptor Agonist can have both anti-inflammatory and pro-inflammatory effects . For example, in the acute inflammatory response, C3a acts in direct opposition to C5a, preventing the accumulation of neutrophils in inflamed tissues by independently regulating their mobilization . The exact molecular and cellular effects can vary depending on the specific disease context .
Action Environment
The action of the C3A Receptor Agonist can be influenced by various environmental factors. For example, in the kidneys, where C3aR is primarily expressed on the tubular epithelium and less in glomerular podocytes, the levels of C3a in the plasma and urine are increased in several types of kidney diseases, and are associated with disease progression and severity . The C3a/C3aR pathway facilitates the progression of glomerular and tubulointerstitial diseases, while it has opposite effects on urinary tract infections .
Biochemische Analyse
Biochemical Properties
The C3A Receptor Agonist interacts with various enzymes, proteins, and other biomolecules. It is released through the proteolytic activation of C3 by C3-convertases, coagulation factors XIa, Xa, IXa, thrombin, and plasmin, cathepsins, and several other membrane-associated or serine proteases . The C3A Receptor Agonist binds to the C3aR, activating chemotaxis, granule enzyme release, superoxide anion production, and bacterial opsonization .
Cellular Effects
The C3A Receptor Agonist has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons and glia, C3aR signaling contributes to better outcomes in the post-acute and chronic phase after ischemic stroke .
Molecular Mechanism
The C3A Receptor Agonist exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A comprehensive analysis of the structures of C3aR in complex with heterotrimeric G-proteins uncovers the critical residues involved in C3a-C3aR interaction .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the C3A Receptor Agonist change. For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases . This suggests that the C3A Receptor Agonist’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of the C3A Receptor Agonist vary with different dosages in animal models . For example, in a guinea pig LPS-induced airway neutrophilia model, the C3A Receptor Agonist inhibited neutrophil recruitment
Metabolic Pathways
The C3A Receptor Agonist is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the C3A Receptor Agonist can be released through the activation of C3 by various enzymes .
Transport and Distribution
The C3A Receptor Agonist is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .
Subcellular Localization
The C3A Receptor Agonist is localized in various subcellular compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C3a receptor agonists often involves the use of peptide synthesis techniques, as these agonists are typically derived from peptide fragments of the complement component C3a. One common method involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of C3a receptor agonists may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of SPPS. Purification of the synthesized peptides is usually achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: C3a-Rezeptor-Agonisten unterliegen in erster Linie Peptidbindungsbildungsreaktionen während ihrer Synthese. Darüber hinaus können sie an verschiedenen biochemischen Interaktionen teilnehmen, sobald sie in biologischen Systemen verabreicht werden.
Häufige Reagenzien und Bedingungen:
Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), 1-Hydroxybenzotriazol (HOBt)
Schutzgruppen: Fmoc (9-Fluorenylmethoxycarbonyl) für Aminogruppen, tBu (tert-Butyl) für Seitenketten
Spaltungsreagenzien: Trifluoressigsäure (TFA) zum Entfernen von Schutzgruppen und zum Abspalten des Peptids vom Harz
Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind die gewünschten Peptidsequenzen, die als C3a-Rezeptor-Agonisten wirken. Diese Peptide können dann weiter modifiziert oder mit anderen Molekülen konjugiert werden, um ihre Stabilität oder Bioaktivität zu verbessern .
Vergleich Mit ähnlichen Verbindungen
C5a Receptor Agonists: These agonists bind to the C5a receptor, another G protein-coupled receptor in the complement system.
C3a Receptor Antagonists: These compounds bind to the C3a receptor but inhibit its activation, providing a counterbalance to the agonists and offering therapeutic potential in conditions where excessive activation of the complement system is detrimental.
Uniqueness: The C3a receptor agonist is unique in its ability to selectively activate the C3a receptor, leading to specific immune responses. This selectivity makes it a valuable tool in research and therapeutic applications, as it allows for targeted modulation of the complement system without affecting other pathways .
Eigenschaften
IUPAC Name |
2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFOYNMWESQGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659061 | |
| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944997-60-8 | |
| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C3A receptor agonist | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do C3a receptor agonists exert their effects on a cellular level?
A1: C3a receptor agonists bind to the C3a receptor, a G protein-coupled receptor, primarily found on various immune cells, including mast cells and neutrophils. This binding triggers downstream signaling cascades, leading to diverse cellular responses. One of the key pathways activated by C3a receptor agonists is the PI3K/AKT pathway, as demonstrated by a study showing that the C3a receptor agonist promotes hepatocellular carcinoma growth by activating this specific pathway. []
Q2: What is the role of C3a receptor agonists in influencing neural plasticity after ischemic stroke?
A2: Research suggests that C3a receptor agonists may play a beneficial role in promoting neural plasticity following ischemic stroke. A study in mice revealed that intranasal administration of a C3a receptor agonist after stroke significantly increased synaptic density and GAP43 expression in the peri-infarct cortex, a marker of axonal sprouting and plasticity. [] This enhanced plasticity was associated with improved recovery of motor function.
Q3: Can C3a receptor agonists directly contribute to fibrotic processes in the kidneys?
A3: Evidence suggests that C3a receptor activation might contribute to renal fibrosis. A study using murine primary tubular epithelial cells demonstrated that a C3a receptor agonist induced the expression of pro-fibrotic markers, including collagen I and transforming growth factor beta 1 (TGF-β1), similar to the effects observed with direct TGF-β1 treatment. [] This suggests a potential direct pro-fibrotic role of C3a receptor activation in the kidneys.
Q4: How do C3a receptor agonists impact inflammatory and fibrotic processes in diabetic nephropathy?
A4: Research indicates that C3a receptor agonists may exacerbate inflammatory and fibrotic responses in diabetic nephropathy. A study on a rat model of type 2 diabetes mellitus showed that a C3a receptor agonist worsened renal function and morphology, accompanied by increased levels of inflammatory cytokines (IL-6), phosphorylated IKBα, TGF-β, and collagen I in the kidneys. [] This suggests that blocking C3a receptor activation could be a potential therapeutic strategy for diabetic nephropathy.
Q5: Have any C3a receptor antagonists been developed, and what are their potential therapeutic applications?
A5: Yes, researchers have successfully designed and validated C3a receptor antagonists using computational methods. [] These antagonists have shown potential therapeutic value in preclinical models of diseases like stroke, heart attack, and rheumatoid arthritis, where excessive C3a receptor activation contributes to pathology.
Q6: What is the connection between Serping1, the complement pathway, and neuronal development?
A6: Studies have revealed an unexpected role for the complement pathway, specifically Serping1 (C1 inhibitor), in regulating neuronal development. Research demonstrated that Serping1 knockdown disrupted neuronal stem cell proliferation and migration in mice, with evidence suggesting that this effect might be mediated through the C5a receptor. [] This finding highlights the diverse roles of the complement system beyond its traditional involvement in immunity.
Q7: Have any structure-activity relationship (SAR) studies been conducted for C3a receptor agonists?
A7: While limited information is available on comprehensive SAR studies for C3a receptor agonists based on the provided research articles, some studies have explored modifications to the C3a peptide sequence. For instance, researchers have investigated the effects of incorporating oxazole amino acids into C3a-derived peptides, leading to the identification of potent C3a receptor agonists. [] These findings suggest that modifications to the C3a peptide backbone can significantly impact its activity and provide valuable insights for designing more potent and selective C3a receptor agonists.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
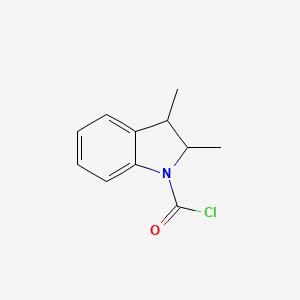
![Ethanone, 1-[2-(2-propynyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
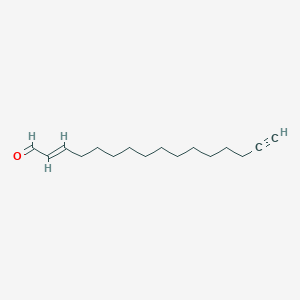
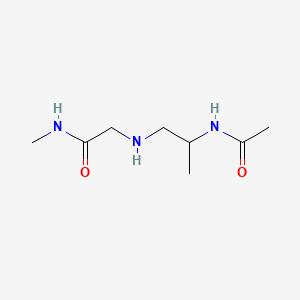
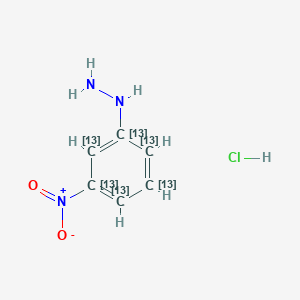
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
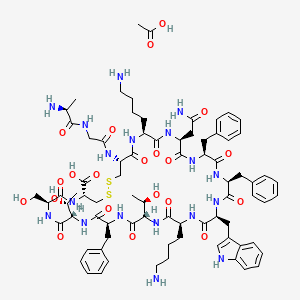
![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
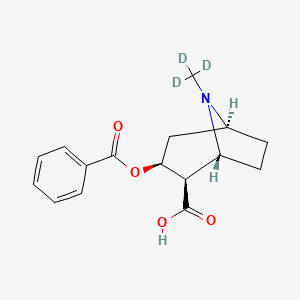
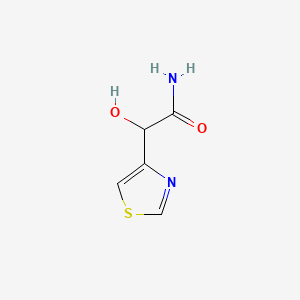
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
